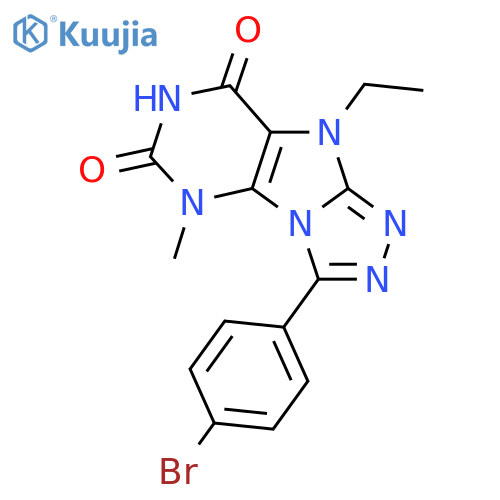Cas no 921574-29-0 (3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione)

921574-29-0 structure
商品名:3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione
3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione 化学的及び物理的性質
名前と識別子
-
- 3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione
- 8-(4-bromophenyl)-5-ethyl-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione
- 3-(4-bromophenyl)-9-ethyl-5-methyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purine-6,8(7H)-dione
- HMS3497K13
- AKOS004974999
- F2259-0020
- CCG-344751
- 921574-29-0
-
- インチ: 1S/C15H13BrN6O2/c1-3-21-10-12(23)17-15(24)20(2)13(10)22-11(18-19-14(21)22)8-4-6-9(16)7-5-8/h4-7H,3H2,1-2H3,(H,17,23,24)
- InChIKey: RYKRMGKRHCNBNK-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=CC=1)C1=NN=C2N(CC)C3C(NC(N(C)C=3N21)=O)=O
計算された属性
- せいみつぶんしりょう: 388.02834g/mol
- どういたいしつりょう: 388.02834g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 540
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 84.5Ų
3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2259-0020-3mg |
3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921574-29-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2259-0020-2mg |
3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921574-29-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2259-0020-1mg |
3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921574-29-0 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2259-0020-2μmol |
3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione |
921574-29-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 |
3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione 関連文献
-
Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
921574-29-0 (3-(4-bromophenyl)-9-ethyl-5-methyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione) 関連製品
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 896280-92-5(N-(3-methoxypropyl)-N'-{1-(thiophene-2-sulfonyl)pyrrolidin-2-ylmethyl}ethanediamide)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
